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Compound of Interest

Compound Name: OPC-14523 free base

Cat. No.: B1677430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological

characteristics of OPC-14523 free base, a novel compound with potential therapeutic

applications. The information presented herein is intended to support further research and

development efforts by providing detailed experimental methodologies and a consolidated

summary of its in vitro activity.

Introduction
OPC-14523 is a novel psychoactive compound that exhibits a multi-target engagement profile

in vitro. It has been identified as a high-affinity ligand for sigma (σ) receptors and the serotonin

1A (5-HT1A) receptor, and also interacts with the serotonin transporter (SERT). Its unique

pharmacological profile suggests potential for the treatment of various central nervous system

(CNS) disorders. This document details the in vitro binding and functional characteristics of

OPC-14523 free base.

Receptor and Transporter Binding Affinity
The binding affinity of OPC-14523 for its primary molecular targets has been determined

through competitive radioligand binding assays. These assays measure the ability of OPC-

14523 to displace a specific radiolabeled ligand from its receptor or transporter. The half-

maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting

a specific biological or biochemical function.
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Target Radioligand Tissue/Cell Line IC50 (nM)

σ1 Receptor
--INVALID-LINK---

Pentazocine
Guinea Pig Brain 47[1][2]

σ2 Receptor [3H]DTG Guinea Pig Brain 56[1][2]

5-HT1A Receptor [3H]8-OH-DPAT Rat Brain 2.3[1][2]

Serotonin Transporter

(SERT)
[3H]Citalopram Rat Brain 80[1][2]

Functional Activity at the 5-HT1A Receptor
The functional activity of OPC-14523 at the 5-HT1A receptor was assessed using the

[35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the

receptor, providing an indication of the agonist or antagonist properties of the compound. OPC-

14523 has been shown to act as a partial agonist at the 5-HT1A receptor.[3][4]

Assay System Agonist Parameter Value

Rat Hippocampal

Membranes
(+)8-OH-DPAT pEC50 7.60 ± 0.23

Rat Hippocampal

Membranes
(+)8-OH-DPAT Emax 41.1%

Human Frontal Cortex

Membranes
(+)8-OH-DPAT pEC50 7.89 ± 0.08

Human Frontal Cortex

Membranes
(+)8-OH-DPAT Emax 64%

CHO Cells (human 5-

HT1A)
5-HT pEC50 8.0 ± 0.11

CHO Cells (human 5-

HT1A)
5-HT Emax 85.5%

Serotonin Reuptake Inhibition
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The inhibitory activity of OPC-14523 on the serotonin transporter was evaluated through in vitro

reuptake assays using rat brain synaptosomes. This assay measures the ability of the

compound to block the uptake of radiolabeled serotonin into nerve terminals.

Assay System Radioligand IC50 (nM)

Rat Brain Synaptosomes [3H]5-HT 27[1][2]

Experimental Protocols
Sigma Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of

OPC-14523 for σ1 and σ2 receptors.

Membrane Preparation

Binding Assay Data Analysis

Homogenize guinea pig brain tissue in ice-cold buffer Centrifuge homogenate to pellet membranes Wash and resuspend membrane pellet in assay buffer Incubate membranes with radioligand and varying concentrations of OPC-14523

Radioligands:
σ1: 3H-Pentazocine

σ2: [3H]DTG (+ masking agent for σ1)

Incubate at room temperature Separate bound and free radioligand by rapid filtration Quantify bound radioactivity using liquid scintillation counting Calculate IC50 values using non-linear regression

Click to download full resolution via product page

Workflow for Sigma Receptor Binding Assay.

Protocol Details:

Tissue: Guinea pig brain homogenates.

Radioligands: For σ1 receptors, --INVALID-LINK---pentazocine is used. For σ2 receptors,

[3H]1,3-di(2-tolyl)guanidine ([3H]DTG) is used in the presence of a masking agent (e.g., (+)-

pentazocine) to block binding to σ1 sites.
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Incubation: Membranes are incubated with the radioligand and a range of concentrations of

the test compound (OPC-14523).

Separation: Bound radioligand is separated from free radioligand by rapid filtration through

glass fiber filters.

Detection: The amount of radioactivity trapped on the filters is quantified using a liquid

scintillation counter.

Analysis: The concentration of OPC-14523 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis.

5-HT1A Receptor Functional Assay ([35S]GTPγS
Binding)
This protocol outlines the [35S]GTPγS binding assay used to determine the functional activity

of OPC-14523 at the 5-HT1A receptor.

Membrane Preparation Assay Incubation Data Analysis

Prepare membranes from rat hippocampus, human frontal cortex, or CHO cells expressing human 5-HT1A receptors Incubate membranes with varying concentrations of OPC-14523, GDP, and [35S]GTPγS Incubate at 30°C for 60 minutes Terminate reaction by rapid filtration Measure bound [35S]GTPγS by scintillation counting Determine pEC50 and Emax values by non-linear regression

Click to download full resolution via product page

Workflow for the [35S]GTPγS Binding Assay.

Protocol Details:

Membrane Preparations: Membranes are prepared from tissues or cells endogenously or

recombinantly expressing the 5-HT1A receptor, such as rat hippocampus, human frontal

cortex, or Chinese Hamster Ovary (CHO) cells.

Assay Buffer: The incubation buffer typically contains Tris-HCl, MgCl2, EDTA, NaCl, and

GDP.
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Incubation: Membranes are incubated with various concentrations of OPC-14523 in the

presence of a fixed concentration of [35S]GTPγS and GDP.

Termination and Detection: The reaction is stopped by rapid filtration, and the amount of

[35S]GTPγS bound to the G-proteins is quantified.

Analysis: The concentration of OPC-14523 that produces 50% of the maximal response

(EC50) and the maximal effect (Emax) relative to a full agonist are calculated.

Serotonin Transporter (SERT) Uptake Assay
This protocol details the in vitro serotonin reuptake inhibition assay.

Synaptosome Preparation Uptake Assay Data Analysis

Prepare synaptosomes from rat brain tissue Pre-incubate synaptosomes with varying concentrations of OPC-14523 Initiate uptake by adding [3H]5-HT Incubate at 37°C for a short period (e.g., 5-10 minutes) Terminate uptake by rapid filtration and washing with ice-cold buffer Measure [3H]5-HT accumulated in synaptosomes Calculate IC50 for uptake inhibition

Click to download full resolution via product page

Workflow for the Serotonin Uptake Assay.

Protocol Details:

Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from rat brain

tissue.

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of OPC-14523

to allow for binding to the serotonin transporter.

Uptake: The uptake of serotonin is initiated by the addition of a fixed concentration of

radiolabeled serotonin ([3H]5-HT).

Termination: The uptake process is stopped after a short incubation period by rapid filtration

and washing with ice-cold buffer to remove extracellular [3H]5-HT.
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Quantification: The amount of [3H]5-HT taken up by the synaptosomes is measured by liquid

scintillation counting.

Analysis: The concentration of OPC-14523 that inhibits 50% of the specific [3H]5-HT uptake

(IC50) is determined.

Signaling Pathway
The following diagram illustrates the proposed mechanism of action of OPC-14523 at the 5-

HT1A receptor.

OPC-14523

5-HT1A Receptor

Partial Agonist

Gi/o Protein

Activates

Adenylyl Cyclase

Inhibits

↓ cAMP

Leads to

Click to download full resolution via product page

Proposed Signaling Pathway of OPC-14523 at the 5-HT1A Receptor.
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As a partial agonist at the 5-HT1A receptor, which is a Gi/o-coupled receptor, OPC-14523 is

expected to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic

AMP (cAMP) levels. This is a key signaling pathway through which 5-HT1A receptor activation

mediates its physiological effects.

Conclusion
The in vitro data presented in this technical guide demonstrate that OPC-14523 is a potent

ligand at sigma and 5-HT1A receptors, with moderate activity at the serotonin transporter. Its

partial agonist activity at the 5-HT1A receptor and its ability to inhibit serotonin reuptake

suggest a complex pharmacological profile that may contribute to its potential therapeutic

effects. The detailed experimental protocols provided herein should facilitate the replication and

extension of these findings in other research settings.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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